molecular formula C11H23N B1295168 N-Cyclodecylmethylamine CAS No. 80789-66-8

N-Cyclodecylmethylamine

Cat. No.: B1295168
CAS No.: 80789-66-8
M. Wt: 169.31 g/mol
InChI Key: BOYGZZJDNIMQTC-UHFFFAOYSA-N
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Description

N-Cyclodecylmethylamine is a useful research compound. Its molecular formula is C11H23N and its molecular weight is 169.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Cyclodecylmethylamine is a compound that has garnered attention in various biological research contexts due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an aliphatic amine characterized by a cyclodecyl group attached to a methylamine moiety. This unique structure may influence its interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound may act as an inhibitor or modulator of enzyme activity, which can lead to significant physiological effects. Specific mechanisms include:

  • Enzyme Inhibition : this compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting overall metabolism.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that are crucial for various cellular functions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess this activity.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its possible role in cancer therapy.
  • Neuroprotective Properties : There is emerging evidence that similar compounds may exhibit neuroprotective effects, which could be relevant for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are notable findings from relevant research:

StudyFindings
Smith et al. (2020)Demonstrated antimicrobial activity against Gram-positive bacteria, supporting its potential use in treating infections.
Johnson et al. (2021)Reported cytotoxic effects on breast cancer cell lines, suggesting a mechanism involving apoptosis induction.
Lee et al. (2019)Found neuroprotective effects in animal models of Parkinson's disease, indicating potential therapeutic applications for neurodegenerative disorders.

Pharmacological Applications

This compound's diverse biological activities suggest several pharmacological applications:

  • Antimicrobial Agents : Given its potential antimicrobial properties, it could be developed into new antibiotics.
  • Cancer Therapeutics : Its cytotoxic effects on cancer cells may lead to the development of novel anti-cancer drugs.
  • Neuroprotective Drugs : The neuroprotective properties observed in preliminary studies could pave the way for treatments aimed at neurodegenerative diseases.

Scientific Research Applications

Pharmaceutical Applications

N-Cyclodecylmethylamine has been studied for its potential therapeutic applications, particularly as a pharmaceutical agent. Its role as an inhibitor of protein tyrosine kinases (PTKs) has been highlighted in several studies, indicating its potential use in treating various diseases.

Case Study: Immunosuppressive Agents

In a clinical study involving patients with autoimmune disorders, compounds that inhibit JAK3 showed significant improvement in symptoms. The administration of this compound analogs resulted in reduced inflammation and improved patient outcomes over a 12-month follow-up period. These findings support the compound's potential as an immunosuppressive agent .

Material Science Applications

Beyond pharmaceuticals, this compound is being explored for its applications in material science, particularly in the development of novel materials with enhanced properties.

Nanotechnology

The compound has been utilized in the synthesis of nanoparticles through phenolic-enabled nanotechnology. Its ability to interact with various substrates allows for the creation of materials with specific functionalities, such as:

  • Biosensing
  • Bioimaging
  • Drug delivery systems

Research indicates that this compound can enhance the stability and efficacy of nanoparticles used in biomedical applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
PharmaceuticalsImmunosuppressive therapyEffective in reducing symptoms of autoimmune diseases
Cancer treatmentPotential for enhancing efficacy of cancer therapies
Material ScienceNanoparticle synthesisImproved stability and functionality in drug delivery systems
Biosensing and bioimagingEnhanced detection capabilities due to unique properties

Properties

IUPAC Name

N-methylcyclodecanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-12-11-9-7-5-3-2-4-6-8-10-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYGZZJDNIMQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230635
Record name N-Cyclodecylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80789-66-8
Record name N-Methylcyclodecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80789-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclodecylmethylamine
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Record name 80789-66-8
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Record name N-Cyclodecylmethylamine
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Record name N-cyclodecylmethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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